Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate
Description
Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a benzamido substituent with a methylthio (-SMe) group at the ortho position of the benzene ring.
Properties
IUPAC Name |
methyl 2-[(2-methylsulfanylbenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-18-14(17)10-7-8-20-13(10)15-12(16)9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNZWEMMIZQWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-(methylthio)benzoic acid with thiophene-3-carboxylic acid methyl ester under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features
The target compound’s key structural elements include:
- Thiophene-3-carboxylate core : Provides a planar aromatic system for π-π interactions.
- 2-(Methylthio)benzamido substituent : Introduces steric bulk and sulfur-based electronic effects.
Comparisons with structurally related compounds (Table 1) highlight variations in substituents, ring saturation, and functional groups:
Key Observations :
- Ring Saturation : Tetrahydrobenzo[b]thiophene derivatives (e.g., 6o, 12) exhibit reduced aromaticity compared to fully unsaturated analogs, impacting electronic properties and solubility .
- Substituent Effects: The methylthio group in the target compound may enhance lipophilicity compared to ethoxy (6o) or cyano (3a-3k) substituents .
- Synthetic Yields : Yields vary significantly (22–75%), influenced by reaction complexity and purification methods (e.g., preparative chromatography vs. HPLC) .
Physicochemical and Functional Comparisons
Biological Activity
Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiophene ring fused with a methylthio-benzamido group, which contributes to its unique chemical reactivity and biological activity. The IUPAC name for this compound is methyl 2-[(2-methylsulfanylbenzoyl)amino]thiophene-3-carboxylate, with a molecular formula of C₁₄H₁₃N₁O₃S₂.
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-[(2-methylsulfanylbenzoyl)amino]thiophene-3-carboxylate |
| Molecular Formula | C₁₄H₁₃N₁O₃S₂ |
| Molecular Weight | 305.39 g/mol |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-(methylthio)benzoic acid with thiophene-3-carboxylic acid methyl ester, often catalyzed by triethylamine in dichloromethane. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial enzymes, which disrupts metabolic processes within the microorganisms. For instance, studies have shown that derivatives of thiophene compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation. The compound's ability to interact with specific molecular targets enhances its potential as an anticancer agent .
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on various thiophene derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 10 µg/mL for certain derivatives.
- Anticancer Research : In vitro studies on cancer cell lines revealed that this compound could reduce cell viability by inducing apoptosis at concentrations ranging from 20 to 50 µM. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with this compound .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors in microbial and cancer cells. This interaction may lead to the modulation of enzymatic activities or signaling pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
This compound shares structural similarities with other thiophene derivatives known for their biological activities. For example:
| Compound Name | Biological Activity |
|---|---|
| Methyl benzo[b]thiophene-2-carboxylate | Antimicrobial |
| Thiophene-based drugs (e.g., suprofen) | Anti-inflammatory |
| Other methylthio derivatives | Anticancer |
The uniqueness of this compound lies in its combination of functional groups that enhance its pharmacological profile compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
